9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine
Description
9-Ethyl-N-(4-fluorophenyl)-9H-purin-6-amine is a substituted purine derivative featuring an ethyl group at the N9 position and a 4-fluorophenyl substituent attached via the N6 amine (Figure 1). Purines are critical in biological systems, serving as nucleotide bases and therapeutic agents due to their ability to modulate enzymatic targets like kinases and proteases .
Properties
IUPAC Name |
9-ethyl-N-(4-fluorophenyl)purin-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN5/c1-2-19-8-17-11-12(15-7-16-13(11)19)18-10-5-3-9(14)4-6-10/h3-8H,2H2,1H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCWQNYCZPVRFHJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(N=CN=C21)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine typically involves the alkylation of a purine derivative with an ethylating agent followed by the introduction of the 4-fluorophenyl group. One common method involves the reaction of 9H-purine with ethyl iodide in the presence of a base such as potassium carbonate to form 9-ethyl-9H-purine. This intermediate is then reacted with 4-fluoroaniline under suitable conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized purine derivatives.
Reduction: Formation of reduced purine derivatives.
Substitution: Formation of substituted purine derivatives with various functional groups.
Scientific Research Applications
9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-ethyl-N-(4-fluorophenyl)-9H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its effects. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to its biological activities .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Electronic Effects
2-Chloro-N-(3-chlorophenyl)-9-ethyl-9H-purin-6-amine
- Substituents : Chlorine at C2 and 3-chlorophenyl at N5.
- Impact : The electron-withdrawing Cl groups increase electrophilicity, enhancing reactivity in nucleophilic substitution reactions. This compound demonstrated potent CDK inhibitory activity in preclinical studies, with IC₅₀ values < 100 nM .
- Molecular Weight : 323.18 g/mol (vs. 272.29 g/mol for the target compound).
6-(3,5-Difluorophenylamino)-9-ethyl-9H-purine-2-carbonitrile (32)
- Substituents: Cyano group at C2 and 3,5-difluorophenyl at N6.
- Impact: The cyano group stabilizes the purine core via resonance, while the difluorophenyl group increases metabolic stability. HRMS confirmed a molecular ion at m/z 301.1008 (calc. 301.1006) .
- Activity: Exhibited superior kinase inhibition compared to monosubstituted analogs, highlighting the role of multiple halogens.
6-Chloro-9-(3-chloro-4-fluorophenyl)-9H-purin-2-amine
Functional Group Modifications
N-(4-Fluorophenyl)-6-morpholino-9H-purin-2-amine
- Substituents: Morpholino at C6 and 4-fluorophenyl at N2.
- Impact: The morpholino group improves aqueous solubility (logP = 1.8 vs. 2.5 for the target compound) due to hydrogen bonding, making it suitable for intravenous formulations .
9-[(3-Fluorophenyl)methyl]-9H-purin-6-amine
- Substituents : 3-Fluorobenzyl at N8.
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Electron-Withdrawing Groups: Halogens (F, Cl) and cyano groups enhance target binding but may reduce solubility. The 4-fluorophenyl in the target compound balances these effects .
- Substituent Position : Para-substitution on the phenyl ring (as in the target) optimizes steric and electronic interactions compared to meta or ortho .
- Synthetic Efficiency : Microwave methods () offer rapid, high-yield routes for scale-up compared to traditional reductive amination ().
Biological Activity
9-Ethyl-N-(4-fluorophenyl)-9H-purin-6-amine is a purine derivative with potential applications in medicinal chemistry, particularly in the field of cancer treatment. This compound exhibits significant biological activity through its interaction with various molecular targets, primarily enzymes involved in cell signaling pathways. This article reviews the biological activity of this compound, including its mechanism of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of a 4-fluorophenyl group attached to the nitrogen atom of the purine ring. Its chemical structure can be summarized as follows:
- Molecular Formula : C12H12FN5
- Molecular Weight : 243.25 g/mol
The primary mechanism through which this compound exerts its biological effects is enzyme inhibition. Specifically, it targets kinases that play critical roles in cell signaling and proliferation:
- Enzyme Inhibition : The compound inhibits various kinases by competing for ATP-binding sites, disrupting downstream signaling pathways that regulate cell growth and survival.
- Molecular Targets : It has shown activity against Bcr-Abl, BTK, and FLT3-ITD kinases, which are implicated in several types of cancers, including leukemia and lymphoma .
Biological Activity Data
The biological activity of this compound has been evaluated in various studies. Below is a summary of key findings from recent research:
Case Study 1: Inhibition of Bcr-Abl Kinase
In a study evaluating the inhibitory effects on Bcr-Abl kinase, this compound demonstrated an IC50 value of 70 nM. This suggests a potent effect on chronic myeloid leukemia (CML) cells, where Bcr-Abl is a critical driver of malignancy. The study indicated that the compound could serve as a lead candidate for further development into an anticancer therapeutic.
Case Study 2: Pharmacological Profiling
A comprehensive pharmacological study assessed the compound's activity against multiple cancer cell lines, including MV4-11 and K562. The results showed that it effectively inhibited cell proliferation at low concentrations, supporting its potential utility in treating hematological malignancies.
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound has not been extensively characterized; however, initial studies suggest favorable absorption and distribution characteristics typical of small-molecule inhibitors. Further investigations into its metabolism and excretion pathways are necessary to fully understand its safety profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
